(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 477298-62-7
VCID: VC4452919
InChI: InChI=1S/C20H15BrFN3S/c1-12-3-5-16(13(2)7-12)19-11-26-20(25-19)14(9-23)10-24-18-6-4-15(21)8-17(18)22/h3-8,10-11,24H,1-2H3/b14-10-
SMILES: CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)C
Molecular Formula: C20H15BrFN3S
Molecular Weight: 428.32

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

CAS No.: 477298-62-7

Cat. No.: VC4452919

Molecular Formula: C20H15BrFN3S

Molecular Weight: 428.32

* For research use only. Not for human or veterinary use.

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile - 477298-62-7

Specification

CAS No. 477298-62-7
Molecular Formula C20H15BrFN3S
Molecular Weight 428.32
IUPAC Name (Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H15BrFN3S/c1-12-3-5-16(13(2)7-12)19-11-26-20(25-19)14(9-23)10-24-18-6-4-15(21)8-17(18)22/h3-8,10-11,24H,1-2H3/b14-10-
Standard InChI Key MPTMCZWUGDYCGL-UVTDQMKNSA-N
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)C

Introduction

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule belonging to the class of thiazole derivatives. It features a unique combination of functional groups, including an acrylonitrile moiety and a thiazole ring, which contribute to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development, particularly in the area of anti-cancer research.

Synthesis and Characterization

The synthesis of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, including the formation of intermediates and their purification using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity.

Synthesis Steps:

  • Formation of Thiazole Intermediates: This involves the reaction of appropriate precursors to form the thiazole ring.

  • Coupling Reactions: The thiazole intermediate is then coupled with other functional groups to form the final compound.

  • Purification and Characterization: Techniques like NMR and MS are used to ensure the purity and correct structure of the compound.

Potential Applications

This compound is noted for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. The structural complexity and the presence of halogens may influence its pharmacological properties.

Potential Biological Activities:

  • Anti-cancer Properties: The compound's unique structure suggests potential activity against cancer cells.

  • Other Biological Activities: Further research is needed to explore other possible biological effects.

Research Findings and Challenges

Experimental studies are required to fully elucidate the mechanism of action and potential therapeutic applications of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile. These studies would typically involve cell line assays and animal models to evaluate efficacy and safety.

Challenges in Research:

  • Synthetic Complexity: The synthesis involves multiple steps, which can be challenging to optimize.

  • Toxicity and Pharmacokinetics: Understanding the compound's toxicity and pharmacokinetic profile is crucial for its development as a therapeutic agent.

Data Tables

Given the limited availability of specific data on this compound, the following table provides a general overview of its characteristics and potential applications:

CharacteristicsDescription
Chemical StructureThiazole derivative with acrylonitrile and aromatic systems
Potential ApplicationsAnti-cancer drug development
SynthesisMulti-step process involving thiazole formation and coupling reactions
Characterization TechniquesNMR and MS for structure and purity confirmation

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